molecular formula C11H9ClN4O B12098081 2-((2-Chloropyrimidin-4-yl)amino)benzamide

2-((2-Chloropyrimidin-4-yl)amino)benzamide

Cat. No.: B12098081
M. Wt: 248.67 g/mol
InChI Key: JJNWOWPIHQOTSK-UHFFFAOYSA-N
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Description

2-((2-Chloropyrimidin-4-yl)amino)benzamide is a chemical compound with the molecular formula C11H9ClN4O. It is a derivative of pyrimidine and benzamide, characterized by the presence of a chloropyrimidine moiety attached to an aminobenzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloropyrimidin-4-yl)amino)benzamide typically involves the reaction of 2,4-dichloropyrimidine with 2-aminobenzamide. One common method includes heating a mixture of 2,4-dichloropyrimidine and 2-aminobenzamide in hydrochloric acid at elevated temperatures, often using a microwave reactor . The reaction conditions may vary, but a typical procedure involves heating at 100°C for 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloropyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce corresponding carboxylic acids and amines .

Mechanism of Action

The mechanism of action of 2-((2-Chloropyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloropyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyrimidine moiety with an aminobenzamide structure allows for versatile applications in various fields .

Properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c12-11-14-6-5-9(16-11)15-8-4-2-1-3-7(8)10(13)17/h1-6H,(H2,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNWOWPIHQOTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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